2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
CAS No.: 851807-08-4
Cat. No.: VC6938779
Molecular Formula: C18H14F4N2OS
Molecular Weight: 382.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851807-08-4 |
|---|---|
| Molecular Formula | C18H14F4N2OS |
| Molecular Weight | 382.38 |
| IUPAC Name | [2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2 |
| Standard InChI Key | XCUQXKJKZRLJNG-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic molecule featuring a 4,5-dihydro-1H-imidazole core, a sulfanyl linkage with a 2-fluorophenyl group, and a benzoyl group with a trifluoromethyl substituent. This structure suggests potential biological activity due to the presence of pharmacologically relevant groups such as the imidazole ring and the trifluoromethyl group.
Synthesis and Chemical Reactivity
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Synthesis: The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazole ring, introduction of the sulfanyl group, and attachment of the benzoyl moiety. Each step requires careful optimization to ensure high yields and purity.
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Chemical Reactivity: Compounds with imidazole and sulfanyl functionalities can undergo various reactions, such as alkylation, acylation, and substitution reactions, which can lead to derivatives with altered biological activities or improved solubility properties.
Biological Activity and Potential Applications
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Biological Activity: The presence of pharmacologically relevant groups suggests potential biological activity. Imidazole rings are found in many biologically active compounds, and trifluoromethyl groups can enhance the biological activity of pharmaceuticals by influencing their pharmacokinetic properties.
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Potential Applications: Given its structure, this compound could be investigated for applications in medicinal chemistry, particularly in areas where imidazole and trifluoromethyl groups have shown promise, such as neurological disorders or as modulators of specific receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole | Not specified | Imidazole ring, sulfanyl linkage, trifluoromethyl group |
| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide | C22H23FN4O4S | Similar imidazole structure, different substituents |
| N-[1-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-Methyl-4h-1,2,4-Triazol-3-Yl)ethyl]-2-(Trifluoromethyl)benzamide | C20H18F4N4OS | Triazole core instead of imidazole |
Research Findings and Future Directions
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Research Findings: While specific research findings on this compound are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, imidazole derivatives are being explored for their potential as modulators of GABA-A receptors, which are crucial for neurological functions .
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Future Directions: Further studies are needed to establish the efficacy and mechanism of action of this compound. Interaction studies with biological systems, such as receptor binding assays, would be crucial for understanding its potential applications.
Given the lack of specific literature on 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole, the information provided is based on general principles of organic chemistry and the properties of similar compounds. Future research should focus on synthesizing this compound and conducting thorough biological assays to explore its potential applications.
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